molecular formula C13H8Cl2N2 B2773008 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile CAS No. 339114-86-2

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile

Cat. No.: B2773008
CAS No.: 339114-86-2
M. Wt: 263.12
InChI Key: KFUYTJBERFHHIL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile is an organic compound that features both chlorophenyl and chloropyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 2,6-dichloropyridine under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors, with careful control of temperature and pressure to optimize yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the nitrile group to an amine.

    Substitution: The chlorophenyl and chloropyridinyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine

Industry

In industry, the compound might be used in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(2-chloropyridin-3-yl)acetonitrile
  • 2-(4-Chlorophenyl)-2-(3-chloropyridin-4-yl)acetonitrile

Uniqueness

The unique combination of chlorophenyl and chloropyridinyl groups in 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)11(8-16)12-2-1-3-13(15)17-12/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUYTJBERFHHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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